2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one
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Overview
Description
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group, an isoindolinone core, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Introduction of the Methylsulfonyl Group: The piperazine ring is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of the Isoindolinone Core: The isoindolinone core is synthesized by cyclization of an appropriate phthalic anhydride derivative.
Coupling Reaction: The final step involves coupling the methylsulfonylpiperazine with the isoindolinone core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylsulfonylpiperazin-1-yl)-2-thiophen-2-ylethanone
- 4-[(4-Methylsulfonylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
Uniqueness
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoindolinone core, coupled with the methylsulfonylpiperazine moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12(19-11-13-5-3-4-6-14(13)16(19)21)15(20)17-7-9-18(10-8-17)24(2,22)23/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVGTIPUIONUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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